molecular formula C23H15Cl4N3O B2577390 N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide CAS No. 477713-32-9

N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide

Katalognummer B2577390
CAS-Nummer: 477713-32-9
Molekulargewicht: 491.19
InChI-Schlüssel: ASMNSFCANHNDOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H15Cl4N3O and its molecular weight is 491.19. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiobesity Applications

Diaryl dihydropyrazole-3-carboxamides, a category that includes the subject compound, have shown promising results in the realm of antiobesity research. These compounds have been found to exhibit significant in vivo antiobesity activity, potentially related to CB1 receptor antagonism. The research explored various analogs of diaryl dihydropyrazole-3-carboxamides, focusing on their abilities to suppress appetite and reduce body weight in animal models. The results indicated that specific chemical modifications to the dihydropyrazole scaffold significantly influenced their effectiveness, with some compounds demonstrating marked body weight reduction attributed to their CB1 antagonistic activity. Additionally, favorable pharmacokinetic profiles and molecular modeling studies aligning with other known CB1 antagonists, such as rimonabant, have been observed (Srivastava et al., 2007).

Pharmacological Potency and Metabolism

The pharmacological activities and metabolic pathways of diarylpyrazoles, which include the discussed compound, are of considerable interest in scientific research. These compounds have been identified as potential cannabinoid receptor ligands with antagonist properties. One such compound, SR141716A, is recognized for its potent and selective antagonistic effects on CB1 receptors. The metabolic profiling of this group of compounds, including their structural modifications and the retention of receptor binding properties by their metabolites, has been a subject of study. The understanding of their metabolism is crucial for evaluating their therapeutic potential and safety profiles (Zhang et al., 2005).

Synthetic Methodology and Molecular Interaction

The compound's synthetic methodologies and molecular interactions have also been explored. One study focused on the reaction and synthesis processes related to diarylpyrazoles, revealing unexpected products and shedding light on the reaction mechanisms. Additionally, the molecular interaction of certain antagonists within this category with the CB1 cannabinoid receptor has been a point of investigation. This research involves understanding the conformational stability of various conformers and developing pharmacophore models to predict receptor-ligand interactions. The results of these studies have significant implications for drug design and the development of therapeutics targeting cannabinoid receptors (Shim et al., 2002).

Eigenschaften

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl4N3O/c1-13-9-16(25)6-8-20(13)28-23(31)21-12-22(14-5-7-18(26)19(27)10-14)30(29-21)17-4-2-3-15(24)11-17/h2-12H,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMNSFCANHNDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.